4-acetamido-N-(2-hydroxyphenyl)benzamide
Descripción
4-Acetamido-N-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 4-acetamido substitution on the benzoyl ring and a 2-hydroxyphenyl group attached via an amide linkage. This structure confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in oncology and antimicrobial research. Its synthesis typically involves amide coupling between 4-acetamidobenzoic acid derivatives and 2-aminophenol under standard conditions, followed by purification via HPLC .
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-acetamido-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-8-6-11(7-9-12)15(20)17-13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,16,18)(H,17,20) |
Clave InChI |
HZOXCXBKUKIFOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations:
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound improves solubility (logP ~2.5) compared to the methoxy analogue (logP ~3.2), but may reduce blood-brain barrier penetration .
- Amino vs. Hydroxyl: The amino derivative (CAS 112522-64-2) exhibits EP2 receptor antagonism, suggesting that basic substituents favor charge-based target interactions , whereas the hydroxyl group may optimize hydrogen bonding in HDAC inhibition .
- Positional Isomerism : Shifting the hydroxyl group from ortho (target compound) to para (14m in ) reduces antimicrobial potency, highlighting the importance of substituent positioning in activity.
HDAC Inhibition (Shared Mechanism):
The target compound shares structural motifs with HDAC inhibitors like Belinostat and Givinostat, which feature hydroxamate or benzamide zinc-binding groups .
Antimicrobial Activity:
Benzamide derivatives with 2-hydroxyphenyl groups (e.g., A38, A39 in ) show moderate antimicrobial activity (MIC = 8–32 μg/mL against S. aureus). However, the target compound’s acetamido group may enhance specificity toward bacterial enzymes via additional hydrophobic interactions.
Selectivity in Bromodomain Inhibition:
Analogues like 4-acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide (Compound 7 in ) exhibit bromodomain selectivity (IC₅₀ = 12 nM for BRD2). The target compound’s hydroxyl group could compete with acetyl-lysine binding, but its lack of extended alkyl chains may reduce potency compared to these derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
